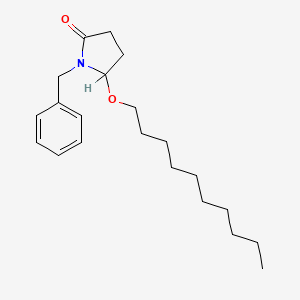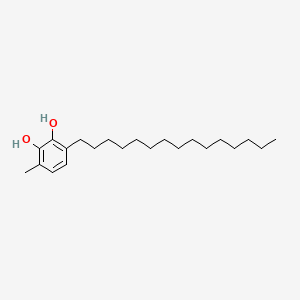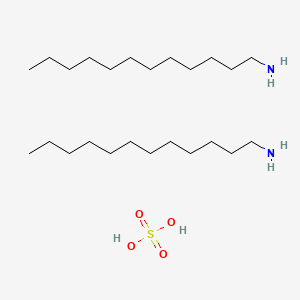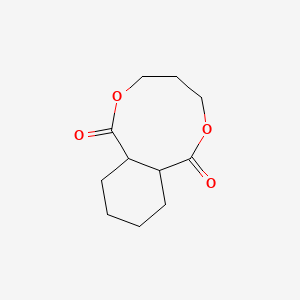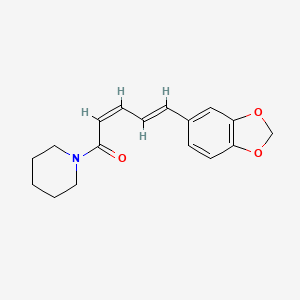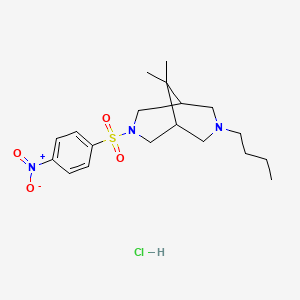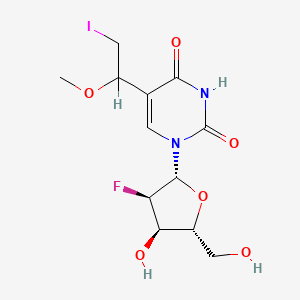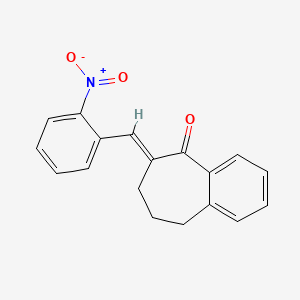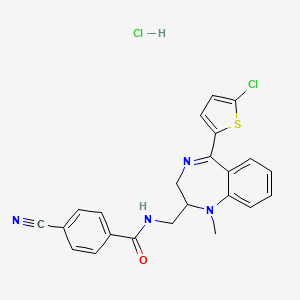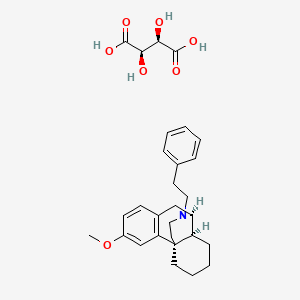
2,3,5-Tri-O-methyl-L-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tri-O-methyl-L-arabinose: is a methylated derivative of L-arabinose, a naturally occurring sugar This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 5th carbon atoms of the arabinose molecule It is a pentose sugar, meaning it contains five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the methylation of arabinan, a polysaccharide derived from L-arabinose. The arabinan is fully methylated using methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The methylated product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tri-O-methyl-L-arabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted arabinose derivatives.
Scientific Research Applications
2,3,5-Tri-O-methyl-L-arabinose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The methoxy groups influence the compound’s binding affinity and specificity for these enzymes, affecting the rate and outcome of the enzymatic reactions .
Comparison with Similar Compounds
- 2,3,5-Tri-O-methyl-D-arabinose
- 2,3,5-Tri-O-methyl-D-ribose
- 2,3,5-Tri-O-methyl-L-xylose
Comparison: 2,3,5-Tri-O-methyl-L-arabinose is unique due to its specific stereochemistry and the position of the methoxy groups. Compared to its D-isomer, it has different physical and chemical properties, such as solubility and reactivity. The L-form is more common in nature and has distinct biological roles compared to the D-form .
Properties
CAS No. |
6798-48-7 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3S,4S)-4-hydroxy-2,3,5-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI Key |
IXLOVRRUGOPNHY-FXQIFTODSA-N |
Isomeric SMILES |
COC[C@@H]([C@@H]([C@H](C=O)OC)OC)O |
Canonical SMILES |
COCC(C(C(C=O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



